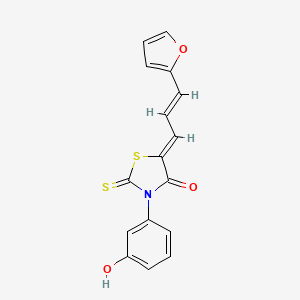
Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(beta-Chlorophenethyl)toluene: is a chemical compound characterized by a beta-chlorophenethyl group attached to the para-position of the toluene ring. Its molecular formula is C15H15Cl, and it has a molecular weight of 230.73 g/mol . This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(beta-Chlorophenethyl)toluene typically involves the reaction of p-tolylmagnesium bromide with beta-chlorophenethyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually refluxed for several hours, followed by workup and purification to obtain the desired product .
Industrial Production Methods: Industrial production of p-(beta-Chlorophenethyl)toluene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: p-(beta-Chlorophenethyl)toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, ammonia in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxyl derivatives, nitriles, amines.
Applications De Recherche Scientifique
Chemistry: p-(beta-Chlorophenethyl)toluene is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules used in research and development .
Biology: In biological research, p-(beta-Chlorophenethyl)toluene is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to understand the behavior and toxicity of similar substances .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems. Its derivatives have shown potential in treating various medical conditions .
Industry: In the industrial sector, p-(beta-Chlorophenethyl)toluene is used in the production of agrochemicals and fragrances. Its stability and reactivity make it a valuable intermediate in manufacturing processes .
Mécanisme D'action
The mechanism of action of p-(beta-Chlorophenethyl)toluene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives may interact with neurotransmitter receptors, affecting signal transmission in the nervous system .
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-phenyl-2-(p-tolyl)ethane
- 1-(2-chloro-2-phenylethyl)-4-methylbenzene
- Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
Comparison: Compared to similar compounds, p-(beta-Chlorophenethyl)toluene is unique due to its specific substitution pattern on the toluene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
4714-15-2 |
|---|---|
Formule moléculaire |
C15H15Cl |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
1-(2-chloro-2-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
Clé InChI |
BKQKPNDZUKAELX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


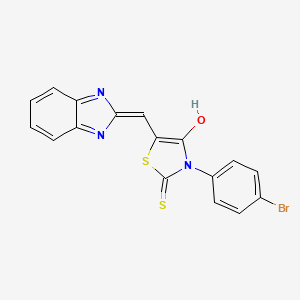
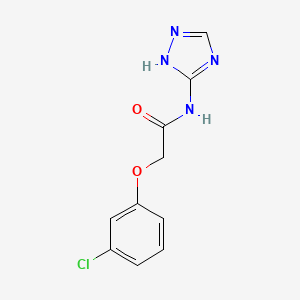
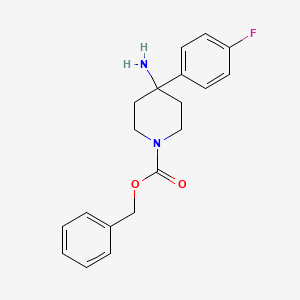



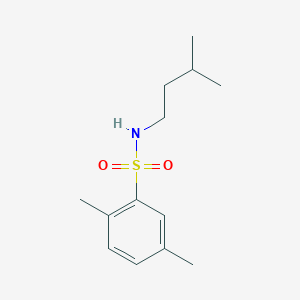
![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
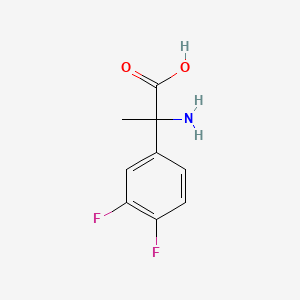
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)


![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
